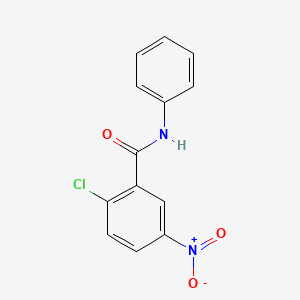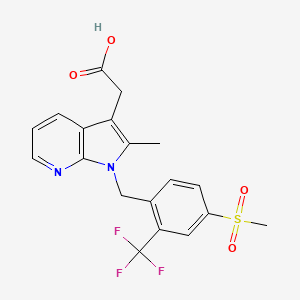
Fevipiprant
Übersicht
Beschreibung
Fevipiprant (INN; code name QAW039) is a drug of the piprant class that was being developed by Novartis . It is a selective, orally available antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTh2) . By 2016 it had advanced to phase III clinical trials for the treatment of asthma .
Molecular Structure Analysis
Fevipiprant is an organic compound with the molecular formula C19H17F3N2O4S . It has a molar mass of 426.41 g/mol . The IUPAC name for Fevipiprant is {2-methyl-1-[4-(methylsulfonyl)-2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid .
Wissenschaftliche Forschungsanwendungen
Asthma Treatment
Fevipiprant has been extensively studied for its potential in treating asthma . It is an oral, non-steroidal, highly selective, reversible antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2 receptor) pathway, which is an important regulator of the inflammatory cascade in asthma . The SPIRIT study assessed the long-term safety of Fevipiprant added to standard of care in patients ≥ 12 years with uncontrolled asthma . In exploratory analyses, reduced rates of moderate-to-severe asthma exacerbations, increased time-to-first moderate-to-severe asthma exacerbation and improved FEV1 were observed for both doses of Fevipiprant versus placebo .
Allergic Rhinitis
Fevipiprant has also been used in trials studying the treatment of Allergic Rhinitis . Allergic Rhinitis is a common condition characterized by inflammation of the nasal lining after exposure to allergens. The DP2 receptor pathway, which Fevipiprant targets, plays a significant role in this allergic response.
Atopic Dermatitis
Atopic Dermatitis, a type of inflammation of the skin, is another condition for which Fevipiprant has been studied . The role of the DP2 receptor pathway in inflammatory responses suggests that Fevipiprant could potentially help manage symptoms in patients with Atopic Dermatitis.
Lung Function Improvement
The ZEAL-1 and ZEAL-2 studies assessed the efficacy and safety of Fevipiprant when added to standard-of-care (SoC) asthma therapy in patients with uncontrolled asthma . The primary endpoint was the change from baseline in pre-dose forced expiratory volume in 1 s (FEV1) after 12 weeks’ treatment . However, the studies did not demonstrate significant improvement in lung function or other clinical outcomes .
Safety Profile
The long-term safety of Fevipiprant has been a focus of several studies . In the SPIRIT study, both doses of Fevipiprant were well tolerated, with a safety profile similar to placebo both in new patients and in those enrolled from previous studies .
Future Research
Despite some promising results, more research is needed to fully understand the potential applications of Fevipiprant. The ZEAL studies suggest that DP2 receptor inhibition with Fevipiprant may not be effective in the studied patient population . However, this does not rule out the possibility that Fevipiprant could be beneficial in other patient populations or conditions. Future research will likely continue to explore these possibilities.
Wirkmechanismus
Target of Action
This receptor is an important regulator of the inflammatory cascade in asthma, which can be stimulated by allergic or non-allergic triggers .
Mode of Action
As an antagonist, Fevipiprant binds to the DP2 receptor and inhibits the binding of prostaglandin D2 (PGD2) and its metabolites . This prevents the activation and migration of key inflammatory cells such as T-helper-2 (Th2) cells, type 2 innate lymphoid cells, basophils, and eosinophils .
Biochemical Pathways
The DP2 receptor is activated by PGD2, along with multiple PGD2 metabolites which persist longer in vivo than the parent, thereby prolonging DP2 mediated duration of inflammation . By inhibiting the DP2 receptor, Fevipiprant disrupts this pathway and potentially reduces inflammation.
Pharmacokinetics
Fevipiprant is eliminated by glucuronidation, and by direct renal excretion . It is a substrate of human UDP-glucuronosyltransferases UGT1A3, 2B7, and 2B17, and transporters involved in tubular secretion in the kidney (OAT3), active hepatic uptake (OATP1B3) and biliary excretion (MDR1) . The bioavailability of Fevipiprant is unaffected by food .
Result of Action
In clinical trials, Fevipiprant demonstrated a reduction in rates of moderate-to-severe asthma exacerbations, increased time-to-first moderate-to-severe asthma exacerbation, and improved FEV1 .
Eigenschaften
IUPAC Name |
2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPXZDRVCSVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336031 | |
| Record name | Fevipiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fevipiprant | |
CAS RN |
872365-14-5 | |
| Record name | Fevipiprant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fevipiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fevipiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEVIPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


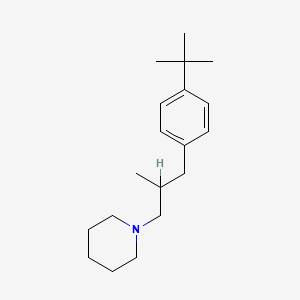

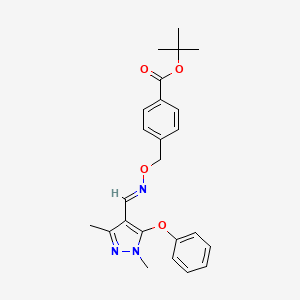

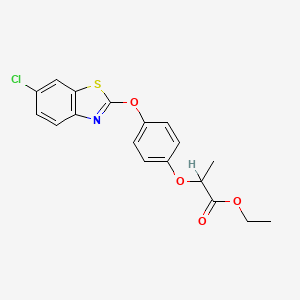
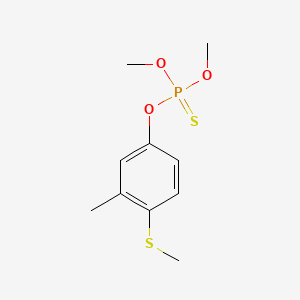

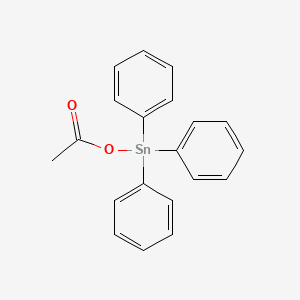
![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)
![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)
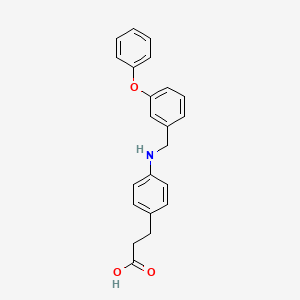
![2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid](/img/structure/B1672552.png)
